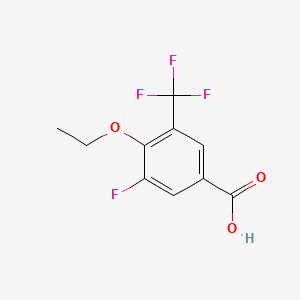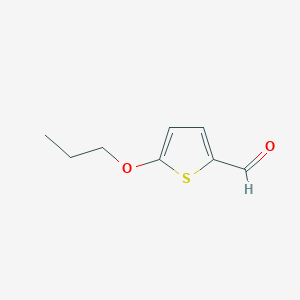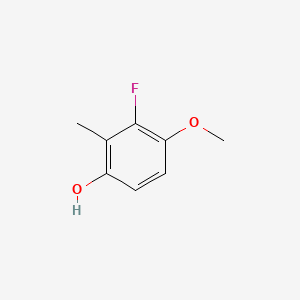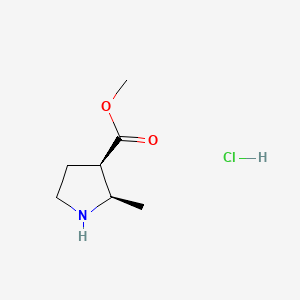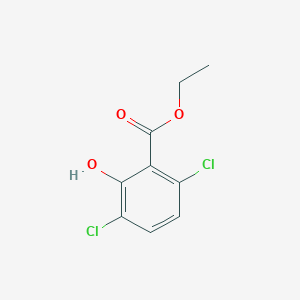
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methyl group at the 2-position and an oxalamide linkage connecting it to a pyridine ring substituted at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 2-methylnaphthalene, undergoes nitration to form 2-methyl-1-nitronaphthalene. This intermediate is then reduced to 2-methyl-1-aminonaphthalene.
Formation of the Pyridine Derivative: Pyridine-4-carboxaldehyde is reacted with an appropriate amine to form the corresponding Schiff base, which is then reduced to yield pyridin-4-ylmethylamine.
Coupling Reaction: The final step involves the coupling of 2-methyl-1-aminonaphthalene with pyridin-4-ylmethylamine using oxalyl chloride to form the desired oxalamide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide linkage to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2-methylnaphthalen-1-yl)-N’-(pyridin-2-ylmethyl)oxalamide
- N-(2-methylnaphthalen-1-yl)-N’-(pyridin-3-ylmethyl)oxalamide
Uniqueness
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide is unique due to its specific substitution pattern and oxalamide linkage, which confer distinct chemical and biological properties. Its structural features enable unique interactions with molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C19H17N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
N'-(2-methylnaphthalen-1-yl)-N-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-7-15-4-2-3-5-16(15)17(13)22-19(24)18(23)21-12-14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,23)(H,22,24) |
InChIキー |
YBWYGXVBNVDGII-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)C(=O)NCC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



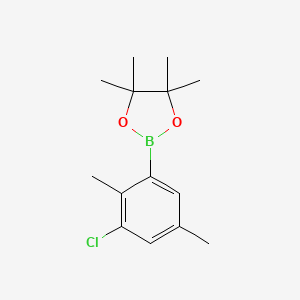
![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)

![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
